

Literature review comparing different synthesis routes of Vitamin C

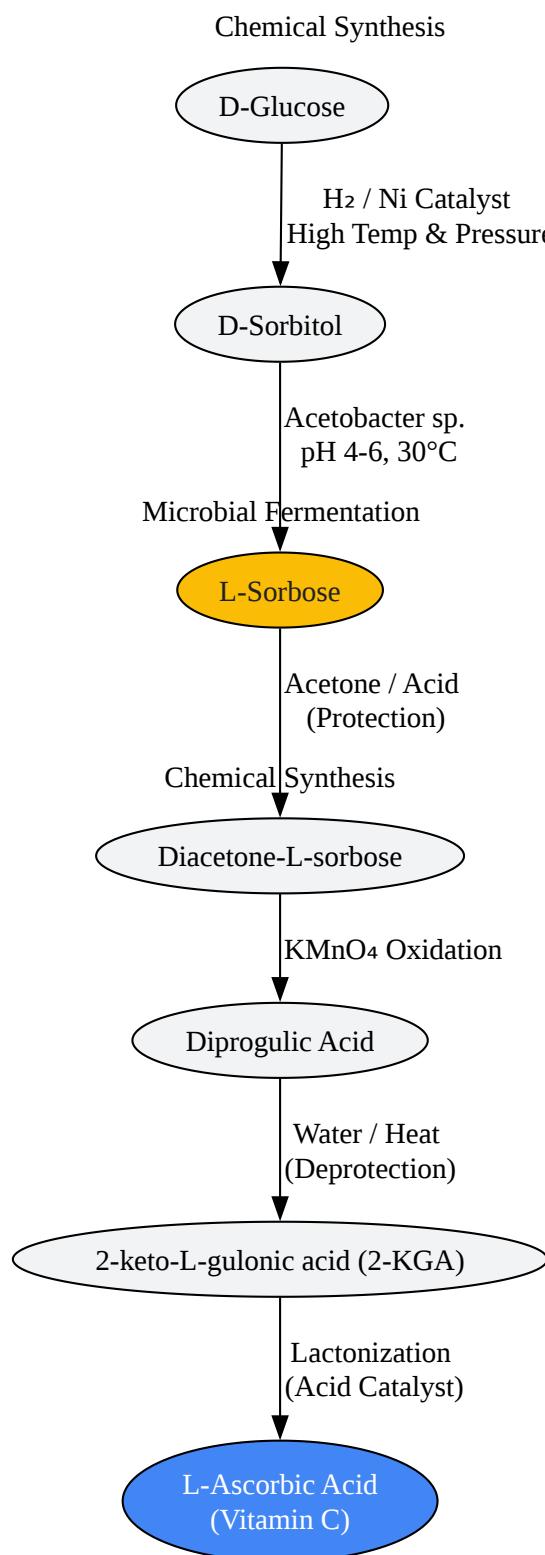
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-keto-L-gulonate

Cat. No.: B1295629

[Get Quote](#)


A Comparative Guide to the Industrial Synthesis of Vitamin C

Vitamin C, or L-ascorbic acid, is a vital nutrient with widespread applications in the pharmaceutical, food, and cosmetic industries. Its industrial-scale production has evolved significantly since the first successful synthesis. Today, two primary methods dominate the global supply: the traditional Reichstein process and the more modern two-step fermentation method.^{[1][2]} This guide provides a detailed comparison of these synthesis routes, offering experimental insights for researchers, scientists, and drug development professionals.

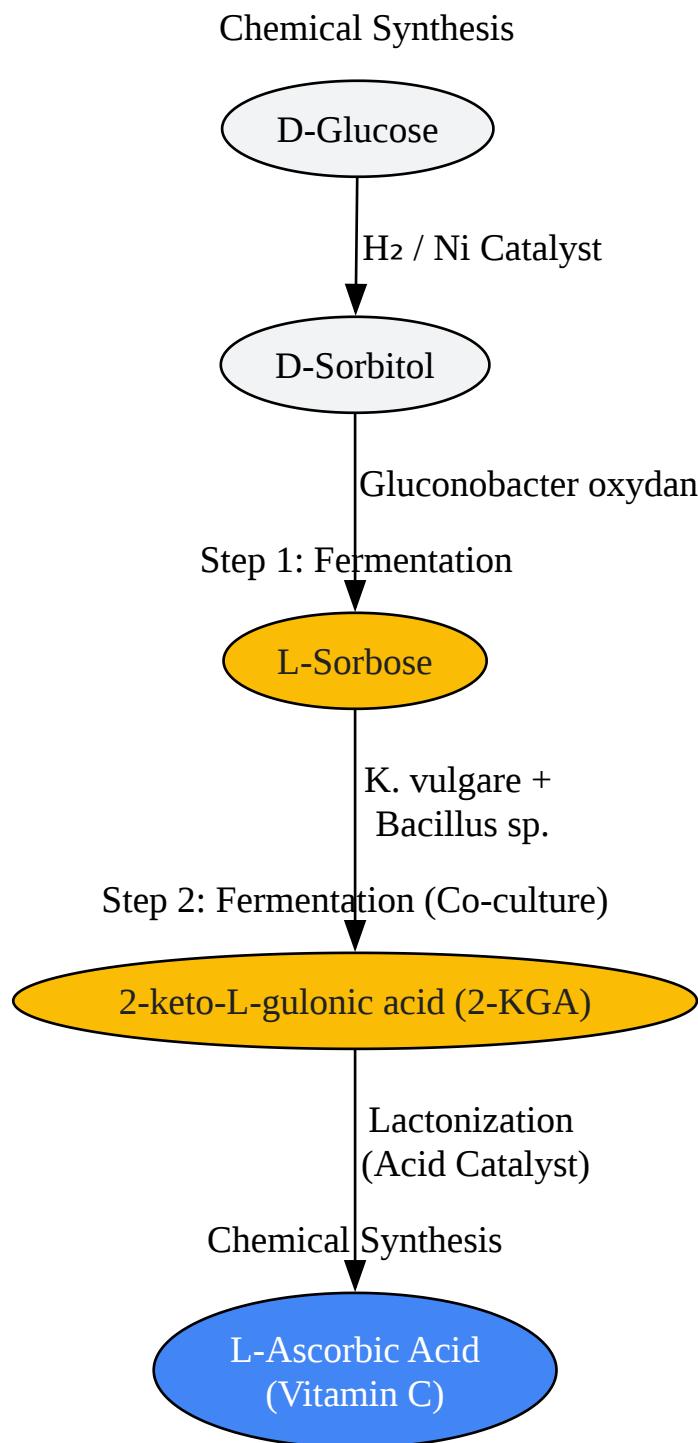
The Reichstein Process: A Historic Benchmark

Developed in the 1930s by Tadeusz Reichstein, this chemo-microbial process was the cornerstone of industrial Vitamin C production for decades.^{[3][4]} It begins with D-glucose and involves a series of chemical conversions and a key microbial fermentation step.^[3] Although robust and well-established, the process is known for being energy-intensive and reliant on chemical reagents.^{[1][4]}

The overall transformation follows a multi-step pathway, starting with the hydrogenation of D-glucose to D-sorbitol.^[3] This is followed by a crucial fermentation step using *Acetobacter* species to produce L-sorbose, which provides the correct stereochemistry for the final product.^{[3][5]} Subsequent chemical steps involve protecting groups, oxidation, and finally, a ring-closing lactonization to yield L-ascorbic acid.^[3]

[Click to download full resolution via product page](#)

Experimental Protocol: Key Steps of the Reichstein Process


- Hydrogenation of D-Glucose to D-Sorbitol: D-Glucose is hydrogenated using a nickel catalyst under high pressure (40–60 atm) and elevated temperature (approx. 120°C) to produce D-sorbitol.[1] The yield for this reduction step is typically near 100%. [6]
- Fermentation of D-Sorbitol to L-Sorbose: D-sorbitol is subjected to microbial oxidation using Acetobacter species at a controlled pH of 4-6 and a temperature of 30°C.[3] This fermentation selectively oxidizes the hydroxyl group at the C5 position to yield L-sorbose.[5]
- Acetal Protection: The four hydroxyl groups of L-sorbose are protected by forming an acetal with acetone in the presence of an acid catalyst to yield 2,3:4,6-diisopropylidene- α -L-sorbose (Diacetone-L-sorbose).[3]
- Oxidation to 2-Keto-L-gulonic Acid (2-KGA): The protected sorbose is oxidized using an oxidizing agent like potassium permanganate (KMnO₄). This is followed by heating with water to remove the acetone protecting groups, yielding 2-KGA.[3] Modern variations may use a platinum catalyst for direct oxidation, avoiding the need for protecting groups.[3]
- Lactonization to L-Ascorbic Acid: The final step is an acid-catalyzed intramolecular esterification (ring-closing or gamma lactonization) of 2-KGA, which removes a molecule of water to form L-ascorbic acid.[1][3] The product is then purified through crystallization.[7]

Two-Step Fermentation: The Greener Alternative

Developed as a more efficient and environmentally friendly alternative, the two-step fermentation process has become the mainstream technology for Vitamin C production, particularly in China.[1][8] This method reduces the number of harsh chemical steps by utilizing a co-culture of microorganisms to produce the key precursor, 2-keto-L-gulonic acid (2-KGA).[2][8]

The process still begins with the conversion of D-glucose to D-sorbitol, which is then fermented to L-sorbose, similar to the Reichstein process.[9] However, the subsequent conversion of L-sorbose to 2-KGA is achieved through a second fermentation step, which is a key distinction.[8] This second step often employs a symbiotic mixed culture of *Ketogulonicigenium vulgare* and a

companion bacterium like *Bacillus megaterium*.^[1]^[8] *K. vulgare* performs the conversion, but its growth and productivity are significantly enhanced by the presence of the companion strain.^[10]
^[11]

[Click to download full resolution via product page](#)

Experimental Protocol: Key Steps of Two-Step Fermentation

- Sorbitol Production: This step is identical to the Reichstein process, where D-glucose is catalytically hydrogenated to D-sorbitol.
- First Fermentation (L-Sorbose Production): D-sorbitol is converted to L-sorbose using a pure culture of microorganisms, typically *Gluconobacter oxydans*.^[8]
- Second Fermentation (2-KGA Production): L-sorbose is converted to 2-KGA. This is the core of the method, performed by a mixed culture of *Ketogulonicigenium vulgare* and a companion strain such as *Bacillus megaterium*.^[1] The fermentation is carried out in a bioreactor with controlled aeration, temperature, and pH. The companion strain provides essential growth factors for *K. vulgare*, enhancing the yield of 2-KGA.^[10]
- Conversion to L-Ascorbic Acid: The resulting 2-KGA is recovered from the fermentation broth and then converted to L-ascorbic acid through an acid-catalyzed lactonization, identical to the final chemical step in the Reichstein process.^[7]

Comparative Analysis

The choice between the Reichstein process and two-step fermentation involves a trade-off between established technology and modern efficiency. The two-step fermentation method is generally considered superior due to its higher overall yield, lower energy consumption, and reduced environmental impact.^{[9][12]}

Parameter	Reichstein Process	Two-Step Fermentation Process
Starting Material	D-Glucose	D-Glucose
Key Intermediates	D-Sorbitol, L-Sorbose, Diacetone-L-sorbose	D-Sorbitol, L-Sorbose
Core Conversion	Chemical oxidation of protected L-sorbose	Microbial oxidation of L-sorbose
Microorganisms Used	Acetobacter species	Gluconobacter oxydans, K. vulgare, Bacillus sp.
Overall Yield	~50-60% [5] [7]	Up to 80-95% [12] [13]
Environmental Impact	Higher energy use, use of chemical oxidants and solvents, more waste products. [4] [14]	Lower energy consumption, fewer toxic chemicals, considered more sustainable. [9] [15]
Complexity	Multiple chemical protection and deprotection steps. [3]	Requires stable co-culturing of microorganisms. [10]
Cost	Higher operating and capital costs. [9]	Lower costs due to reduced energy and chemical usage. [12] [15]

Conclusion

While the Reichstein process is a landmark in chemical engineering, the two-step fermentation method represents a significant advancement in the industrial production of Vitamin C.[\[1\]](#) Its advantages in yield, cost, and sustainability have made it the dominant manufacturing route.[\[12\]](#)[\[15\]](#) Future research continues to focus on further optimizing fermentation processes and even exploring one-step fermentation pathways using genetically engineered microorganisms to make Vitamin C production even more efficient and environmentally benign.[\[3\]](#)[\[16\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 2. us.typology.com [us.typology.com]
- 3. Reichstein process - Wikipedia [en.wikipedia.org]
- 4. Reichstein Process → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. periodicodeimineralogia.it [periodicodeimineralogia.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Two-step fermentation of vitamin C with mixed bacteria based on omics: a review [wswxtb.ijournals.cn]
- 11. Production of ascorbic acid/vitamin c | PPTX [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. essfeed.com [essfeed.com]
- 15. acrossbiotech.com [acrossbiotech.com]
- 16. Frontiers | One-Step Biosynthesis of Vitamin C in *Saccharomyces cerevisiae* [frontiersin.org]
- To cite this document: BenchChem. [Literature review comparing different synthesis routes of Vitamin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295629#literature-review-comparing-different-synthesis-routes-of-vitamin-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com